ZL0420 was developed as part of a series of BRD4 inhibitors aimed at interrupting the interaction between BRD4 and acetylated proteins, which is crucial for the regulation of gene expression involved in inflammation and cancer progression. Its chemical structure includes a substituted amino phenol moiety, which enhances its binding affinity to the BRD4 protein . The compound is classified under heterocyclic compounds and is specifically noted for its role in epigenetic modulation.
The synthesis of ZL0420 involves multiple steps that utilize standard organic chemistry techniques. The process begins with the formation of a core structure that incorporates essential functional groups necessary for BRD4 binding. Key synthetic steps include:
The final product is purified through chromatography techniques to ensure high purity suitable for biological testing .
ZL0420 has a molecular formula of and a molecular weight of 296.32 g/mol. Its structure features a complex arrangement that includes:
The compound's three-dimensional structure allows it to effectively fit into the binding pocket of BRD4, as confirmed by molecular docking studies .
ZL0420 interacts primarily through non-covalent interactions with BRD4, including hydrogen bonds and hydrophobic interactions. The key reactions involving ZL0420 include:
These reactions highlight the compound's mechanism in modulating inflammatory responses at the cellular level.
The mechanism through which ZL0420 exerts its effects involves:
This multi-faceted action underscores its potential utility in therapeutic applications targeting chronic inflammation.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of ZL0420 during synthesis .
ZL0420 has significant potential in various scientific fields:
ZL0420 (compound 28) was designed to exploit the acetyl-lysine (KAc) binding pocket of BRD4 bromodomains (BD1/BD2), leveraging high-resolution structural insights from co-crystal complexes of existing inhibitors like (+)-JQ1. The pharmacophore model prioritized two aromatic rings connected by a linker:
Molecular docking simulations revealed that ZL0420 occupies the KAc pocket, replicating key interactions observed in BRD4-inhibitor co-structures. This targeted design achieved nanomolar binding affinity (Kd = 32 nM for BRD4 BD1) by optimizing van der Waals contacts with Leu92/Lee94 and hydrogen bonding with Asn140 [1] [3] [6].
Table 1: Key Interactions of ZL0420 in BRD4 BD1
Binding Site Region | Amino Acid Residues | Interaction Type |
---|---|---|
KAc pocket | Asn140 | Direct H-bond |
ZA loop | Tyr97 | Water-mediated H-bond |
WPF shelf | Trp81, Pro82, Phe83 | Hydrophobic |
BC loop | Leu92, Leu94 | Van der Waals |
ZL0420 emerged from fragment-based drug design (FBDD) using merging and elaboration strategies:
Synthetic routes (Scheme 3 in [3]) involved:
This approach yielded submicromolar cellular activity (IC50 = 0.42 µM for IL-8 inhibition in hSAECs) [1].
ZL0420 exhibits exceptional selectivity for BRD4 over other BET proteins:
Table 2: Selectivity Profile of ZL0420
Bromodomain | Binding Affinity (Kd nM) | Selectivity vs. BRD4 BD1 |
---|---|---|
BRD4 BD1 | 32 | 1x |
BRD4 BD2 | 210 | 6.6x weaker |
BRD2 BD1 | 800 | 25x weaker |
BRDT BD1 | >1000 | >31x weaker |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: